molecular formula C12H13N3OS B3058184 (3-((Hydroxyimino)ethyl)-4-methyl(2,5-thiazolyl))phenylamine CAS No. 88324-03-2

(3-((Hydroxyimino)ethyl)-4-methyl(2,5-thiazolyl))phenylamine

Cat. No.: B3058184
CAS No.: 88324-03-2
M. Wt: 247.32 g/mol
InChI Key: NVTCHSAMXPXVNU-UHFFFAOYSA-N
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Description

(3-((Hydroxyimino)ethyl)-4-methyl(2,5-thiazolyl))phenylamine is a synthetic organic compound that features a thiazole ring, a hydroxyimino group, and a phenylamine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((Hydroxyimino)ethyl)-4-methyl(2,5-thiazolyl))phenylamine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: Starting from a suitable precursor, such as a thioamide, the thiazole ring can be formed through cyclization reactions.

    Introduction of the Hydroxyimino Group: This can be achieved by reacting an appropriate intermediate with hydroxylamine under controlled conditions.

    Attachment of the Phenylamine Moiety: This step might involve coupling reactions, such as Buchwald-Hartwig amination, to introduce the phenylamine group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, solvents, and specific reaction conditions to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyimino group.

    Reduction: Reduction reactions could target the nitroso group, converting it to an amine.

    Substitution: The phenylamine moiety may participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, (3-((Hydroxyimino)ethyl)-4-methyl(2,5-thiazolyl))phenylamine could be used as a building block for synthesizing more complex molecules.

Biology

Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, such compounds might be explored for their therapeutic potential, including antimicrobial, anti-inflammatory, or anticancer activities.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for (3-((Hydroxyimino)ethyl)-4-methyl(2,5-thiazolyl))phenylamine would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • (3-(Hydroxyimino)ethyl)-4-methylthiazole
  • Phenylamine derivatives
  • Thiazole-based compounds

Uniqueness

What sets (3-((Hydroxyimino)ethyl)-4-methyl(2,5-thiazolyl))phenylamine apart is the specific combination of functional groups, which may confer unique biological activities or chemical reactivity.

Properties

IUPAC Name

N-[1-(2-anilino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-8-11(9(2)15-16)17-12(13-8)14-10-6-4-3-5-7-10/h3-7,16H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTCHSAMXPXVNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=CC=CC=C2)C(=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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